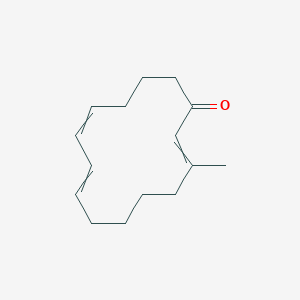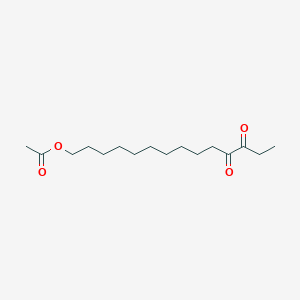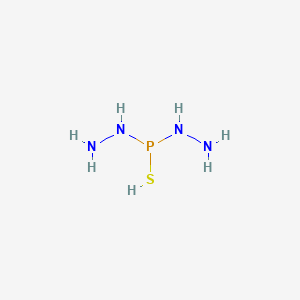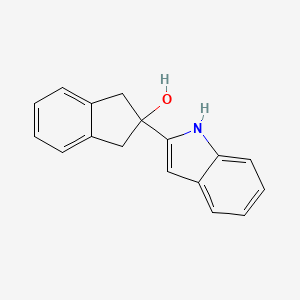
3-Methylcyclotetradeca-2,8,10-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclotetradeca-2,8,10-trien-1-one is a chemical compound characterized by its unique structure, which includes a cyclotetradeca ring with three double bonds and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclotetradeca-2,8,10-trien-1-one typically involves aldol condensation reactions. One common method includes the reaction between benzaldehyde and cyclopentanone in the presence of a basic catalyst. The reaction conditions often involve the use of a recyclable basic ionic liquid, which facilitates the formation of the desired product without the need for external reagents or solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using heterogeneous catalysts such as alumina, zeolite, or hydrotalcites. These catalysts help in achieving high yields and purity of the compound while maintaining environmentally friendly conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylcyclotetradeca-2,8,10-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-Methylcyclotetradeca-2,8,10-trien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methylcyclotetradeca-2,8,10-trien-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzymatic activities or the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 3-Methoxy-7-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
Uniqueness
3-Methylcyclotetradeca-2,8,10-trien-1-one is unique due to its specific ring structure and the presence of multiple double bonds and a ketone group.
Eigenschaften
CAS-Nummer |
143260-08-6 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
3-methylcyclotetradeca-2,8,10-trien-1-one |
InChI |
InChI=1S/C15H22O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h2-4,6,13H,5,7-12H2,1H3 |
InChI-Schlüssel |
HYRFARSFCDTRKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)CCCC=CC=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)

![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)






![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)

